molecular formula C20H20ClN3O3 B11362746 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide

Cat. No.: B11362746
M. Wt: 385.8 g/mol
InChI Key: JBTCFQHIGFLMDE-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-chlorobenzonitrile with 4-butoxyphenylhydrazine in the presence of a suitable catalyst and solvent.

    Acetylation: The resulting oxadiazole intermediate is then acetylated using acetic anhydride to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C20H20ClN3O3/c1-2-3-12-26-17-10-6-15(7-11-17)19-20(24-27-23-19)22-18(25)13-14-4-8-16(21)9-5-14/h4-11H,2-3,12-13H2,1H3,(H,22,24,25)

InChI Key

JBTCFQHIGFLMDE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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